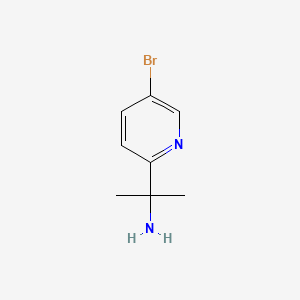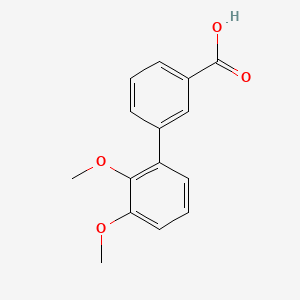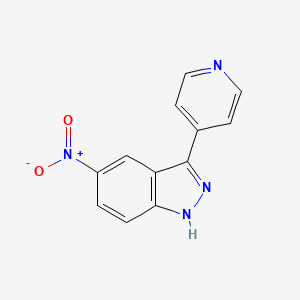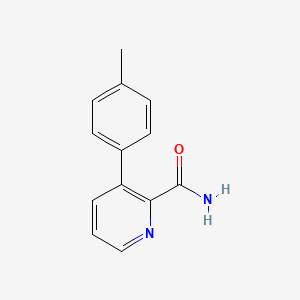
1H-Pyrrole-1-ethanol,beta-methyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-1-ethanol,beta-methyl-(9CI) is an organic compound with the molecular formula C7H11NO and a molecular weight of 125.16834 g/mol . This compound belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. Pyrroles are known for their significant role in various biological and chemical processes.
Métodos De Preparación
The synthesis of 1H-Pyrrole-1-ethanol,beta-methyl-(9CI) can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Another method involves the use of primary diols and amines, catalyzed by a stable manganese complex, to produce 2,5-unsubstituted pyrroles . This reaction is highly selective and avoids the formation of unwanted by-products. Industrial production methods often utilize similar catalytic processes to ensure high efficiency and yield.
Análisis De Reacciones Químicas
1H-Pyrrole-1-ethanol,beta-methyl-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iron (III) chloride, manganese complexes, and copper catalysts .
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole compounds.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include substituted pyrroles and their derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrrole-1-ethanol,beta-methyl-(9CI) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, pyrrole derivatives are studied for their potential as bioactive compounds. They have shown promise in the development of new pharmaceuticals and agrochemicals.
Medicine: In medicine, pyrrole-based compounds are investigated for their therapeutic properties. They have been explored as potential treatments for various diseases, including cancer and infectious diseases.
Industry: Industrial applications include the use of pyrrole derivatives in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-1-ethanol,beta-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially leading to therapeutic effects.
The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1H-Pyrrole-1-ethanol,beta-methyl-(9CI) can be compared with other similar compounds, such as 1H-Pyrrole, 1-methyl-, and 1H-Pyrrole-1-ethanol,beta-methyl-,(betaS)-(9CI) . These compounds share a similar pyrrole core structure but differ in their substituents and functional groups.
1H-Pyrrole, 1-methyl-: This compound has a methyl group attached to the nitrogen atom of the pyrrole ring.
1H-Pyrrole-1-ethanol,beta-methyl-,(betaS)-(9CI): This compound is a stereoisomer of 1H-Pyrrole-1-ethanol,beta-methyl-(9CI) and has similar chemical properties.
The uniqueness of 1H-Pyrrole-1-ethanol,beta-methyl-(9CI) lies in its specific substituents and functional groups, which confer distinct chemical and biological properties. These properties make it valuable for various scientific and industrial applications.
Propiedades
IUPAC Name |
2-pyrrol-1-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-7(6-9)8-4-2-3-5-8/h2-5,7,9H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNRCVMIYVVLNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1C=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121459-16-3 |
Source


|
| Record name | β-Methyl-1H-pyrrole-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121459-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

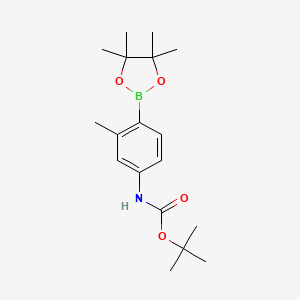
![Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B568056.png)
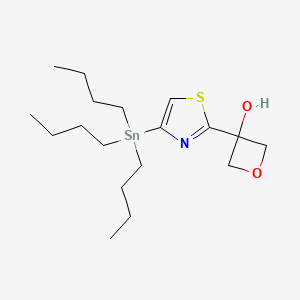
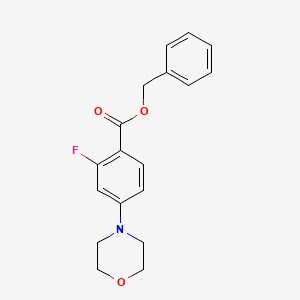
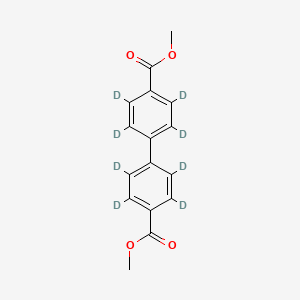
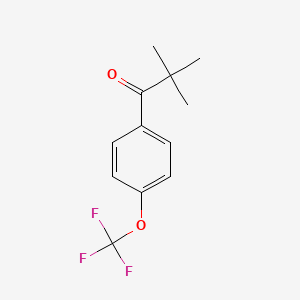
![5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole](/img/structure/B568065.png)
![2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic Acid](/img/structure/B568067.png)
